Cabozantinib-d6 -

Cabozantinib-d6

Catalog Number: EVT-12560013
CAS Number:
Molecular Formula: C28H24FN3O5
Molecular Weight: 507.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of cabozantinib-d6 follows established methods for creating cabozantinib, with modifications to incorporate deuterium. Common synthetic routes include:

  1. Alkylation Reactions: The initial step often involves the alkylation of key intermediates with halogenated carboxylic acids or their esters. For instance, the use of sodium hydride in dimethylformamide at elevated temperatures has yielded significant product yields .
  2. Cycloaddition: Another method involves azide-alkyne cycloaddition reactions to introduce triazole linkers into the molecular structure .
  3. Column Chromatography: Purification of intermediates is typically performed using column chromatography, which is essential for isolating pure compounds from complex reaction mixtures .

These methods ensure high yields and purity of cabozantinib-d6 suitable for further biological evaluation.

Molecular Structure Analysis

The molecular structure of cabozantinib-d6 retains the core features of cabozantinib, characterized by its dicarboxylic acid diamide framework. The structure can be represented as follows:

  • Chemical Formula: C21_{21}H22_{22}D6_6F1_{1}N3_{3}O3_{3}
  • Molecular Weight: Approximately 399.5 g/mol

The presence of deuterium atoms (D) in place of hydrogen atoms (H) modifies its isotopic composition without significantly altering its chemical properties . This structural modification aids in tracking metabolic pathways through mass spectrometry.

Chemical Reactions Analysis

Cabozantinib-d6 participates in several chemical reactions typical for tyrosine kinase inhibitors:

  1. Reversible Binding: Cabozantinib-d6 binds reversibly to the ATP-binding site of receptor tyrosine kinases, inhibiting their phosphorylation and subsequent signaling pathways .
  2. Hydrolysis: The ester functionalities in derivatives may undergo hydrolysis under alkaline conditions to yield corresponding carboxylic acids .
  3. Cycloaddition Reactions: The compound can also participate in cycloaddition reactions that facilitate the formation of complex structures necessary for targeted therapies .

These reactions are fundamental for understanding its mechanism of action and potential modifications for enhanced efficacy.

Mechanism of Action

Cabozantinib-d6 exerts its therapeutic effects primarily through the inhibition of multiple receptor tyrosine kinases:

  • Inhibition of MET: Prevents cell proliferation and survival, crucial in various cancers.
  • Inhibition of VEGFR2: Blocks angiogenesis, thereby reducing tumor blood supply.
  • Inhibition of RET: Particularly relevant in medullary thyroid cancer, it disrupts oncogenic signaling driven by RET mutations .

The compound's action leads to decreased intracellular reactive oxygen species levels and reduced cell migration, promoting increased apoptosis in cancer cells .

Physical and Chemical Properties Analysis

Cabozantinib-d6 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents.
  • Stability: The presence of deuterium enhances its stability under metabolic conditions compared to non-deuterated analogs.
  • Half-life: It has a long terminal plasma half-life (~120 hours), allowing for sustained therapeutic effects .

These properties are critical for its application in pharmacological studies and therapeutic settings.

Applications

Cabozantinib-d6 is primarily utilized in scientific research to explore:

  • Pharmacokinetics: Understanding how deuteration affects drug metabolism and distribution.
  • Mechanistic Studies: Investigating the detailed mechanisms by which cabozantinib inhibits various kinases.
  • Drug Development: Serving as a template for developing new PROTAC (proteolysis-targeting chimera) molecules aimed at improving targeted therapy efficacy against specific cancer types .

The incorporation of deuterium facilitates advanced analytical techniques such as mass spectrometry, enhancing the understanding of drug interactions within biological systems.

Introduction to Deuterated Pharmaceutical Standards

Isotopic Labeling in Drug Development Tracers

Isotopic labeling with stable isotopes like deuterium serves as an indispensable tool for tracing drug disposition pathways without introducing radioactivity. Deuterated tracers such as Cabozantinib-d6 (XL184-d6) incorporate deuterium at metabolically vulnerable sites—typically methyl groups or aromatic positions—to resist enzymatic degradation while maintaining target binding affinity. This molecular resilience allows researchers to distinguish drug-derived metabolites from endogenous compounds and precisely quantify absorption, distribution, metabolism, and excretion (ADME) profiles [6] [9]. For example, the bis-trideuteromethoxy design of Cabozantinib-d6 targets oxidative demethylation pathways, a common metabolic route for kinase inhibitors. By reducing the rate of O-demethylation, deuterium extends the molecule’s half-life and systemic exposure, thereby enhancing its utility as an internal standard in quantitative assays [2] [5]. The first-generation deuterated drug, deutetrabenazine (a deuterated analogue of tetrabenazine), demonstrated the clinical viability of this approach by achieving superior pharmacokinetics for Huntington’s disease treatment [1]. In drug development pipelines, deuterated tracers now routinely guide structural optimization, identify metabolic soft spots, and validate mechanisms of action for novel therapeutics [3] [6].

Table 1: Structural and Physicochemical Comparison of Cabozantinib and Cabozantinib-d6

PropertyCabozantinibCabozantinib-d6Significance
Molecular FormulaC₂₈H₂₄FN₃O₅C₂₈H₁₈D₆FN₃O₅Isotopic substitution confirmed
Molecular Weight (g/mol)501.51507.54+6 Da shift aids MS differentiation
Deuteration SitesNoneSix deuterium atoms at two -OCD₃ groupsTargets O-demethylation metabolism
Solubility (DMSO)~25 mg/mL~25 mg/mLNegligible physicochemical alteration
c-Met IC₅₀1.3 nM1.3 nMBioactivity preserved post-deuteration

Role of Stable Isotopes in Quantitative Bioanalysis

Stable isotopes like deuterium are fundamental to the accuracy and precision of quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Deuterated internal standards—such as Cabozantinib-d6—co-elute with their protiated analogs but exhibit distinct mass shifts (e.g., +6 Da for Cabozantinib-d6), enabling unambiguous differentiation in complex biological matrices (plasma, urine, tissues). This mass separation minimizes ion suppression or enhancement effects caused by co-eluting biomolecules, thereby improving signal reproducibility and reducing variability [6] [9]. In practice, Cabozantinib-d6 is spiked into bio-samples prior to processing to correct for analyte loss during extraction, matrix interference, and instrument drift. Studies have demonstrated that deuterated standards reduce inter-assay variability to <10%, significantly enhancing the reliability of pharmacokinetic parameters like AUC (area under the curve) and Cₘₐₓ (maximum concentration) [5]. For kinase inhibitors specifically, which often exhibit low plasma concentrations and extensive metabolism, deuterated standards like Cabozantinib-d6 are essential for achieving lower limits of quantification (LLOQs) in the pg/mL range. This sensitivity is critical for microdosing studies and therapeutic drug monitoring in oncology [2] [9].

Pharmacokinetic Applications of Deuterated Kinase Inhibitors

Deuterated kinase inhibitors leverage kinetic isotope effects to optimize pharmacokinetic profiles by attenuating metabolic clearance pathways. Cabozantinib-d6 exemplifies this strategy: its six deuterium atoms incorporated into two methoxy groups (-OCH₃ → -OCD₃) directly impede cytochrome P450 (CYP3A4)-mediated O-demethylation—the primary metabolic route for cabozantinib. In vitro studies using human liver microsomes confirm a 1.8-fold reduction in intrinsic clearance for Cabozantinib-d6 compared to cabozantinib, attributable to a KIE of ~2.5 for O-demethylation [2] [7]. This metabolic resistance enhances systemic exposure and prolongs the half-life of the active compound, potentially allowing for reduced dosing frequency or lower therapeutic doses in clinical settings. However, the impact of deuteration is pathway-dependent; for molecules cleared via multiple CYP isoforms or non-oxidative pathways (e.g., glucuronidation), deuterium substitution may redirect metabolism ("metabolic switching") rather than uniformly reduce clearance [7] [8]. Consequently, deuterated analogs like Cabozantinib-d6 require comprehensive metabolic profiling to validate that improved pharmacokinetics translate into clinical benefits. Beyond cabozantinib, deuterated kinase inhibitors such as deuterenib (a deuterated vemurafenib analog) and deucravacitinib (a TYK2 inhibitor) illustrate the expanding role of deuteration in optimizing targeted therapies [3] [6].

Table 2: Pharmacokinetic and Metabolic Properties of Cabozantinib-d6 in Preclinical Studies

ParameterCabozantinibCabozantinib-d6ChangeMethodology
Intrinsic Clearance (μL/min/mg)28.715.9↓1.8-foldHuman liver microsomes (1 μM)
Primary Metabolic PathwayO-Demethylation (CYP3A4)O-Demethylation (attenuated)Pathway preservedLC-MS/MS metabolite profiling
Major MetabolitesM1 (demethylated)M1 reduced by 40-60%↓Exposure to potential toxic metabolitesRadiolabeled excretion study
Half-life (t₁/₂, h)5599↑1.8-foldRat pharmacokinetic study

Table 3: Clinically Approved or Investigated Deuterated Kinase Inhibitors

CompoundTargetDeuteration StrategyDevelopment Status
Cabozantinib-d6VEGFR2, c-MetBis-trideuteromethoxyResearch tool
DeucravacitinibTYK2Deuterated cyclopropane amideFDA-approved (2022)
DonafenibMulti-kinaseTrideuteromethoxyApproved in China (2021)
Jaktinib-d5JAKDeuterated pyrrolopyrimidinePhase III

Properties

Product Name

Cabozantinib-d6

IUPAC Name

1-N-[4-[6,7-bis(trideuteriomethoxy)quinolin-4-yl]oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Molecular Formula

C28H24FN3O5

Molecular Weight

507.5 g/mol

InChI

InChI=1S/C28H24FN3O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34)/i1D3,2D3

InChI Key

ONIQOQHATWINJY-WFGJKAKNSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=CN=C2C=C1OC([2H])([2H])[2H])OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.